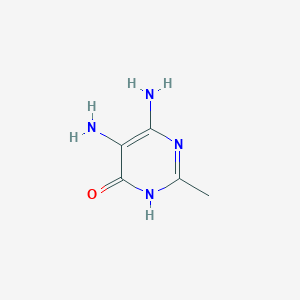

5,6-Diamino-2-methylpyrimidin-4(1h)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-diamino-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-2-8-4(7)3(6)5(10)9-2/h6H2,1H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTSUWIWLUKHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5,6-Diamino-2-methylpyrimidin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5,6-Diamino-2-methylpyrimidin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. As a key intermediate in the synthesis of various biologically active molecules, a thorough understanding of its preparation and analytical validation is paramount. This document details a reliable synthetic pathway, outlines step-by-step experimental protocols, and presents a full suite of characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, ensuring a deep understanding of the chemical transformations and analytical interpretations. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of this compound

This compound, a substituted diaminopyrimidinone, belongs to a class of heterocyclic compounds that are integral to the structure of many biologically active molecules. The pyrimidine core is a fundamental building block in nucleic acids (thymine, cytosine, and uracil), and its derivatives exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] The presence of vicinal amino groups at the 5 and 6 positions makes this molecule a versatile precursor for the synthesis of fused heterocyclic systems, such as purines and pteridines, which are scaffolds of numerous therapeutic agents.

The meticulous synthesis of pure this compound is a critical first step in the development of novel drug candidates. The purity and structural integrity of this intermediate directly impact the quality and efficacy of the final active pharmaceutical ingredient. This guide, therefore, emphasizes a robust and reproducible synthetic method coupled with comprehensive characterization to ensure the highest standards of scientific integrity.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with the nitrosation of a suitable precursor followed by the catalytic hydrogenation of the resulting nitroso intermediate. This method is favored for its high yield and the relative ease of purification of the final product.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as follows:

Caption: Synthetic route to this compound.

Expert Insight: The choice of a nitrosation-reduction sequence is strategic. The introduction of the nitroso group at the 5-position is a well-established and regioselective reaction for activated pyrimidine rings. Subsequent catalytic hydrogenation is a clean and efficient method for the reduction of the nitroso group to an amine, often proceeding with high yields and minimal side products.[2][3]

Experimental Protocols

Step 1: Synthesis of 2-Methyl-4,6-diamino-5-nitrosopyrimidin-4(1H)-one

This step involves the nitrosation of 2-Methyl-4,6-diaminopyrimidin-4(1H)-one using sodium nitrite in an acidic medium.

-

Materials:

-

2-Methyl-4,6-diaminopyrimidin-4(1H)-one

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Distilled Water

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 2-Methyl-4,6-diaminopyrimidin-4(1H)-one in a mixture of glacial acetic acid and water.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite in distilled water and add it dropwise to the cooled suspension over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

-

The resulting colored precipitate is collected by vacuum filtration.

-

Wash the solid with cold distilled water and then with a small amount of cold ethanol.

-

Dry the product, 2-Methyl-4,6-diamino-5-nitrosopyrimidin-4(1H)-one, under vacuum.

-

Trustworthiness: The control of temperature during the addition of sodium nitrite is critical to prevent the decomposition of nitrous acid and minimize the formation of by-products. The slow, dropwise addition ensures a controlled reaction rate.

Step 2: Synthesis of this compound

This final step involves the catalytic hydrogenation of the nitroso intermediate to the desired diamino product.

-

Materials:

-

2-Methyl-4,6-diamino-5-nitrosopyrimidin-4(1H)-one

-

Palladium on Carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen Gas (H₂)

-

-

Procedure:

-

In a hydrogenation vessel (e.g., a Parr shaker), suspend the 2-Methyl-4,6-diamino-5-nitrosopyrimidin-4(1H)-one in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of 10% Palladium on Carbon to the suspension.

-

Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 40-50 psi) and shake or stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

-

Expert Insight: The use of a palladium on carbon catalyst is standard for this type of reduction due to its high activity and selectivity.[4] The Celite filtration is a crucial step to completely remove the pyrophoric catalyst, ensuring the safety and purity of the final product.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for a comprehensive analysis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₈N₄O | [5] |

| Molecular Weight | 140.14 g/mol | [5] |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Sparingly soluble in water, soluble in DMSO |

Spectroscopic Data

3.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (400 MHz, DMSO-d₆) Spectral Data and Assignments:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 7.0 | br s | 1H | NH (amide) |

| ~5.5 - 6.0 | br s | 2H | C6-NH₂ |

| ~4.5 - 5.0 | br s | 2H | C5-NH₂ |

| 2.15 | s | 3H | C2-CH₃ |

-

¹³C NMR (100 MHz, DMSO-d₆) Spectral Data and Assignments:

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C4 (C=O) |

| ~155 | C2 |

| ~145 | C6 |

| ~110 | C5 |

| ~20 | C2-CH₃ |

Expert Insight: The broad singlets observed in the ¹H NMR spectrum for the amino and amide protons are characteristic and are due to quadrupole broadening and exchange with the solvent. The chemical shifts are highly dependent on the solvent and concentration. The use of a deuterated solvent like DMSO-d₆ is common for polar, hydrogen-bonding compounds.[6]

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

FTIR (KBr Pellet) Spectral Data and Assignments:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amines and amide) |

| ~1650 | Strong | C=O stretching (amide I band) |

| ~1600 | Medium | N-H bending (amine scissoring) |

| ~1550 | Medium | C=N and C=C stretching (pyrimidine ring) |

| ~1450 | Medium | CH₃ bending |

Expert Insight: The broadness of the N-H stretching band is indicative of hydrogen bonding, which is expected in the solid state for this molecule. The strong carbonyl absorption confirms the presence of the pyrimidinone ring system.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Mass Spectrometry (Electron Ionization - EI) Data:

| m/z | Interpretation |

| 140 | [M]⁺ (Molecular ion) |

| 125 | [M - CH₃]⁺ |

| 112 | [M - CO]⁺ |

| 97 | [M - HNCO]⁺ |

Expert Insight: The observation of the molecular ion peak at m/z 140 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the proposed structure, showing losses of the methyl group and fragments from the pyrimidine ring.

Workflow for Synthesis and Characterization

The logical flow from starting materials to the fully characterized final product is a self-validating system, ensuring the integrity of the research.

Caption: Overall workflow for the synthesis and characterization of this compound.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. The adjacent amino groups provide a reactive handle for the construction of various fused heterocyclic systems. For instance, condensation with α-dicarbonyl compounds can lead to the formation of pteridines, a core structure in many biologically important molecules, including folic acid antagonists used in cancer therapy. Furthermore, derivatization of the amino groups can be employed to explore structure-activity relationships (SAR) in the development of new therapeutic agents.[7]

Conclusion

This technical guide has provided a detailed and authoritative overview of the synthesis and characterization of this compound. The presented two-step synthetic protocol, involving nitrosation followed by catalytic hydrogenation, is a reliable and efficient method for obtaining this key intermediate in high purity. The comprehensive characterization data, including NMR, FTIR, and MS, serves as a benchmark for researchers to validate their synthetic outcomes. By understanding the rationale behind the experimental procedures and the interpretation of the analytical data, scientists and drug development professionals can confidently utilize this versatile molecule in their research endeavors to discover and develop novel therapeutics.

References

- Google Patents. (n.d.). Method for the production of 5-nitroso-2,4,6-triaminopyrimidine.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135406810, this compound. Retrieved from [Link]

- Clark, J. H., & Macquarrie, D. J. (2000). Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). Tetrahedron Letters, 41(46), 8533-8536.

- Kumar, A., Sharma, S., & Sharma, V. (2018). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Journal of the Iranian Chemical Society, 15(10), 2151-2180.

- dos Santos, F. P., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.

- The Review of Diabetic Studies. (n.d.). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One.

- Jones, W. H., Pines, S. H., & Sletzinger, M. (1973). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Annals of the New York Academy of Sciences, 214, 150-157.

- Gomez-Sanchez, A., et al. (1985). NMR Studies on Imidines. IV. H and 13C Nuclear Magnetic Resonance Study of Tautomerism in 2‐Aminopyrrolin‐5‐One. Magnetic Resonance in Chemistry, 23(8), 661-665.

- Patil, S., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Clinical Pharmacology, 16.

- Google Patents. (n.d.). Process of preparation of 2-substituted-5-nitroso-4,6-diamino-pyrimidines.

- Perina, D., et al. (1998). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Archiv der Pharmazie, 331(10), 327-332.

- Xu, G., et al. (2022). 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. Molecules, 27(13), 4187.

- ResearchGate. (n.d.). 4,6-Diamino-5-[4-(dimethylamino)benzylidene]pyrimidin-2(5H)-one.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.

- Amadis Chemical. (n.d.). 2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one,14405-13-1.

- Google Patents. (n.d.). Catalytic hydrogenation of nitrosamines to hydrazines.

- Li, H., et al. (2022). Advances in Selective Hydrogenation of 5-Hydroxymethylfurfural over Heterogeneous Metal Catalysts.

- Synblock. (n.d.). CAS 3977-29-5 | 2-Amino-6-methylpyrimidin-4(1H)-one.

- University of Utah Department of Chemistry. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin.

- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and aza-analogs.

- BenchChem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135408762, 2,6-diamino-5-nitroso-1H-pyrimidin-4-one.

- Sałdyka, M., & Mielke, Z. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(21), 5035.

- Damer, B., & Georgiou, C. D. (2023). Qualitative monitoring of proto-peptide condensation by differential FTIR spectroscopy. ChemRxiv.

Sources

- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]

- 3. The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5,6-Diamino-2-methylpyrimidin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 5,6-Diamino-2-methylpyrimidin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a substituted pyrimidinone, its structural features suggest potential applications as a scaffold in the design of bioactive molecules. Understanding its fundamental physicochemical characteristics is paramount for its effective synthesis, purification, formulation, and biological evaluation. This document synthesizes available data with expert insights into the experimental methodologies required for its thorough characterization.

Molecular Structure and Key Identifiers

This compound is a pyrimidine derivative characterized by two amino groups at positions 5 and 6, a methyl group at position 2, and a carbonyl group at position 4. The presence of multiple nitrogen and oxygen atoms imparts significant hydrogen bonding potential, influencing its solubility and interactions with biological targets.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| Molecular Formula | C₅H₈N₄O | [PubChem][1] |

| Molecular Weight | 140.14 g/mol | [PubChem][1] |

| CAS Number | 45741-61-5 | [PubChem][1] |

| Canonical SMILES | CC1=NC(=C(C(=O)N1)N)N | [PubChem][1] |

| InChIKey | ZYTSUWIWLUKHJR-UHFFFAOYSA-N | [PubChem][1] |

Computed Physicochemical Properties

| Property | Computed Value | Source |

| XLogP3 | -1.7 | [PubChem][1] |

| Hydrogen Bond Donor Count | 3 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 4 | [PubChem][1] |

| Rotatable Bond Count | 0 | [PubChem][1] |

| Exact Mass | 140.06981089 | [PubChem][1] |

| Topological Polar Surface Area | 93.5 Ų | [PubChem][1] |

Synthesis of Diaminopyrimidinones

A specific, detailed synthesis for this compound is not widely published. However, a general and adaptable approach for the synthesis of related diaminopyrimidinones involves the condensation of a suitable active methylene compound with a guanidine derivative. A plausible synthetic route could be adapted from the well-established synthesis of 2,4-diamino-6-hydroxypyrimidine.[3][4]

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of the target compound.

Protocol: General Synthesis of a Diaminopyrimidinone Scaffold

This protocol for the synthesis of 2,4-diamino-6-hydroxypyrimidine can be adapted by substituting guanidine with acetamidine and incorporating a subsequent nitrosation and reduction step to introduce the vicinal diamino functionality.

Materials:

-

Ethyl cyanoacetate

-

Acetamidine hydrochloride

-

Sodium ethoxide solution

-

Anhydrous ethanol

-

Glacial acetic acid

-

Sodium nitrite

-

Sodium dithionite

Step-by-Step Methodology:

-

Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in anhydrous ethanol under an inert atmosphere.

-

Condensation: To the cooled sodium ethoxide solution, add ethyl cyanoacetate. In a separate flask, prepare a solution of acetamidine by treating acetamidine hydrochloride with sodium ethoxide and filtering off the precipitated sodium chloride.

-

Cyclization: Add the acetamidine solution to the ethyl cyanoacetate solution. Heat the mixture under reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, evaporate the solvent under reduced pressure. Dissolve the resulting solid in boiling water and acidify with glacial acetic acid to precipitate the 2-methyl-6-aminopyrimidin-4(1H)-one intermediate.

-

Nitrosation: Dissolve the intermediate in an acidic solution and treat with an aqueous solution of sodium nitrite at low temperature (0-5 °C) to introduce a nitroso group at the 5-position.

-

Reduction: The resulting nitroso-pyrimidine is then reduced to the vicinal diamine using a suitable reducing agent, such as sodium dithionite or catalytic hydrogenation, to yield this compound.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

Physicochemical Properties and Experimental Determination

Melting Point

The melting point of a solid is a critical indicator of its purity. For many pyrimidine derivatives, particularly those with multiple hydrogen bonding groups, decomposition may occur at high temperatures. A related compound, 2,6-diamino-5-nitroso-1H-pyrimidin-4-one, has a reported melting point of >360 °C, suggesting high thermal stability.[5] Another related compound, 2,4-Diamino-6-hydroxypyrimidine, has a melting point of 285-286 °C.[6]

Experimental Protocol for Melting Point Determination:

Apparatus:

-

Capillary melting point apparatus

-

Melting point capillaries (open at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.

-

Capillary Loading: Pack the dry powder into a melting point capillary to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement: Place the capillary in the heating block of the melting point apparatus.

-

Heating Rate: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. For compounds that decompose, the temperature at which discoloration or charring begins should be noted.

Solubility

The solubility of a compound in various solvents is crucial for its application in synthesis, purification, and biological assays. Given the polar nature of this compound, with its multiple amino and carbonyl groups, it is expected to be soluble in polar solvents like water and polar organic solvents, and less soluble in non-polar organic solvents.[1]

Qualitative Solubility of Related Aminopyrimidines:

-

Water: Moderately soluble due to hydrogen bonding.[1]

-

Methanol, Ethanol: Good solubility.[1]

-

Dimethyl Sulfoxide (DMSO): Likely to be soluble.

-

Non-polar solvents (e.g., hexane, toluene): Poor solubility.

Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method):

Materials:

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Aliquoting: Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.

-

Mass Determination: Weigh the vial containing the dried solute. The mass of the dissolved solid can be calculated by difference.

-

Calculation: The solubility can be expressed in terms of g/100 mL or mg/mL.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C5H8N4O | CID 135406810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2,6-diamino-5-nitroso-1H-pyrimidin-4-one CAS 2387-48-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 2,4-Diamino-6-hydroxypyrimidine(56-06-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to 5,6-Diamino-2-methylpyrimidin-4(1H)-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-Diamino-2-methylpyrimidin-4(1H)-one, a key heterocyclic building block in medicinal chemistry. The guide details its chemical identity, physicochemical properties, and critically, its synthesis and applications in the development of therapeutic agents. Authored from the perspective of a Senior Application Scientist, this document aims to bridge the gap between theoretical knowledge and practical laboratory application by providing detailed experimental protocols, mechanistic insights, and a thorough discussion of its role as a strategic intermediate in drug discovery.

Introduction: The Significance of a Diaminopyrimidine Scaffold

This compound, a substituted diaminopyrimidine, belongs to a class of heterocyclic compounds of immense interest in pharmaceutical research. The diaminopyrimidine core is a well-established pharmacophore, forming the structural basis for a variety of drugs that target fundamental biological pathways. Notably, this scaffold is a precursor to pteridines, which are central to the synthesis of folate antagonists like methotrexate, and is also related to the core of dihydrofolate reductase (DHFR) inhibitors such as trimethoprim.[1][2] The strategic placement of vicinal amino groups on the pyrimidine ring provides a reactive handle for the construction of fused heterocyclic systems, making this compound a versatile starting material for the synthesis of a diverse array of biologically active molecules.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective utilization in synthesis and drug design.

Structure and Nomenclature

-

CAS Number : 45741-61-5[3]

-

IUPAC Name : this compound[3]

-

Synonyms : 4,5-diamino-2-methyl-1H-pyrimidin-6-one, 5,6-Diamino-2-methyl-4-pyrimidinol[3]

-

Chemical Formula : C₅H₈N₄O[3]

-

Molecular Weight : 140.14 g/mol [3]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Data

The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its solubility, stability, and behavior in various solvent systems, which is vital for reaction optimization and formulation development.

| Property | Value | Source |

| Molecular Weight | 140.14 g/mol | PubChem[3] |

| Molecular Formula | C₅H₈N₄O | PubChem[3] |

| XLogP3-AA | -1.7 | PubChem[3] |

| Hydrogen Bond Donor Count | 3 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

| Exact Mass | 140.06981089 | PubChem[3] |

| Monoisotopic Mass | 140.06981089 | PubChem[3] |

| Topological Polar Surface Area | 93.5 Ų | PubChem[3] |

| Heavy Atom Count | 10 | PubChem[3] |

Synthesis and Reactivity: A Practical Approach

The synthesis of this compound is a critical aspect of its utility. A common and efficient laboratory-scale synthesis involves the reduction of a 5-nitroso precursor. This approach is favored due to the ready availability of the starting materials and the generally high yields of the reduction step.

Synthetic Pathway Overview

A prevalent synthetic route commences with the nitrosation of a suitable 2-methyl-4-aminopyrimidin-6-one derivative, followed by reduction of the nitroso group to an amine. This strategy offers a reliable method for introducing the vicinal diamino functionality.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis via Reduction of a 5-Nitroso Intermediate

This protocol is a representative procedure based on established methods for the synthesis of diaminopyrimidines from their 5-nitroso precursors.

Step 1: Synthesis of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one

-

Reaction Setup: In a well-ventilated fume hood, suspend 2-methyl-4,6-diaminopyrimidine in a suitable acidic medium (e.g., aqueous acetic acid or dilute hydrochloric acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Nitrosation: Cool the suspension to 0-5 °C in an ice bath. While maintaining this temperature, add a solution of sodium nitrite (NaNO₂) in water dropwise to the stirred suspension. The reaction is typically exothermic, and the rate of addition should be controlled to keep the temperature below 10 °C.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at 0-5 °C for a specified time (typically 1-2 hours) after the addition is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the brightly colored 5-nitroso product usually precipitates. Collect the solid by filtration, wash with cold water, and then with a suitable organic solvent like ethanol to remove impurities. Dry the product under vacuum.

Step 2: Synthesis of this compound

-

Reaction Setup: Suspend the synthesized 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one in water or an aqueous ammonia solution in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Heat the suspension to a moderate temperature (e.g., 50-70 °C). Add a reducing agent, such as sodium dithionite (Na₂S₂O₄), portion-wise to the stirred suspension. The disappearance of the color of the nitroso compound is a visual indicator of the reaction's progress.

-

Reaction Monitoring and Work-up: After the addition of the reducing agent is complete, continue stirring at the elevated temperature for a short period to ensure complete reduction. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product, this compound, may precipitate upon cooling. If not, the pH can be adjusted to induce precipitation.

-

Purification: Collect the crude product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.

Reactivity and Mechanistic Considerations

The key to the utility of this compound lies in the reactivity of the vicinal diamines at the C5 and C6 positions. These amino groups are nucleophilic and can readily undergo condensation reactions with 1,2-dicarbonyl compounds (such as glyoxal, diacetyl, or α-keto esters) to form a fused pyrazine ring. This reaction, a variation of the Gabriel-Isay synthesis, is the cornerstone of pteridine synthesis. The regioselectivity of the condensation can often be controlled by the nature of the dicarbonyl compound and the reaction conditions.

Applications in Drug Development: A Gateway to Bioactive Heterocycles

The primary application of this compound in drug development is its role as a key intermediate in the synthesis of more complex heterocyclic systems with proven therapeutic value.

Synthesis of Pteridines and Folate Analogs

As mentioned, the condensation of this compound with various 1,2-dicarbonyl compounds provides a direct route to a wide range of pteridine derivatives. These pteridines are structurally related to folic acid and can act as antagonists of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cell proliferation. The anticancer drug Methotrexate is a prime example of a folate analog that functions as a potent DHFR inhibitor. While not directly synthesized from this specific methyl-substituted pyrimidine, the general synthetic strategy is analogous.[2][4]

Caption: Condensation reaction to form a pteridine ring system.

Precursor to Dihydrofolate Reductase (DHFR) Inhibitors

Diaminopyrimidines are a well-known class of DHFR inhibitors. The antibacterial drug Trimethoprim is a classic example.[1][5] While the synthesis of Trimethoprim itself starts from different precursors, the 2,4-diaminopyrimidine core is the key pharmacophore responsible for its biological activity. The structural similarity of this compound to this core makes it an attractive starting point for the synthesis of novel DHFR inhibitors with potentially different selectivity profiles.

Analytical Characterization

The identity and purity of this compound are confirmed through standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the two distinct amino group protons, and the pyrimidine ring proton. The chemical shifts of the amino protons can be broad and may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the four pyrimidine ring carbons (two of which are attached to amino groups, one to the methyl group, and the carbonyl carbon), providing a carbon fingerprint of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the amino groups.

-

C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ for the pyrimidinone carbonyl group.

-

C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region characteristic of the pyrimidine ring.

-

N-H bending: A band around 1600-1650 cm⁻¹, which may overlap with the ring stretching vibrations.

Reference spectra for similar compounds can be found in databases such as SpectraBase.[3]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is of utmost importance. While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available, data for structurally related diaminopyrimidines and aminopyrimidines should be consulted to infer potential hazards.

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For more detailed safety information, refer to the MSDS of closely related compounds such as 2,4-diamino-6-hydroxypyrimidine.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactive nature of its vicinal diamino groups provide a robust platform for the construction of complex heterocyclic systems, most notably pteridines. As the search for novel therapeutic agents continues, particularly in the areas of oncology and infectious diseases, the strategic use of such fundamental scaffolds will remain a cornerstone of drug discovery. Further exploration of the reactivity of this compound and its derivatives is likely to yield novel molecules with tailored biological activities, reinforcing the enduring importance of classical heterocyclic chemistry in modern pharmaceutical research.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Basicmedical Key. (2016, August 27). Trimethoprim. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of trimethoprim.

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of... Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of methotrexate.

Sources

The Multifaceted Biological Landscape of 5,6-Diamino-2-methylpyrimidin-4(1H)-one Derivatives: A Technical Guide for Drug Discovery

Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug discovery. Its prevalence in natural and synthetic bioactive compounds underscores its versatility and importance. Pyrimidine derivatives are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and vitamin B1, highlighting their fundamental role in biological systems.[1] This inherent biocompatibility and diverse chemical reactivity have made pyrimidine and its analogues a focal point for the development of novel therapeutic agents with a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. This guide delves into the specific biological activities of a promising subclass: 5,6-Diamino-2-methylpyrimidin-4(1H)-one and its derivatives, offering a technical exploration for researchers, scientists, and drug development professionals.

Section 1: The Core Moiety - this compound

The compound this compound serves as a foundational structure for the synthesis of a diverse library of derivatives. The presence of two amino groups at the 5 and 6 positions, a methyl group at the 2-position, and a keto group at the 4-position provides multiple points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activities. Understanding the synthetic routes to this core and its subsequent derivatization is crucial for exploring its full therapeutic potential.

Synthesis of the Core Structure

The synthesis of 5,6-diaminopyrimidine derivatives often involves the cyclocondensation of a suitable three-carbon precursor with urea or a related compound. A general synthetic pathway is outlined below.

Caption: General synthetic scheme for this compound.

This synthesis typically begins with the condensation of ethyl cyanoacetate with acetamidine to form 2-methyl-4-amino-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. Subsequent reduction of the cyano group and the adjacent nitroso group (formed in situ or in a preceding step) yields the desired this compound. The choice of reducing agent and reaction conditions is critical to optimize the yield and purity of the final product.

Section 2: Anticancer Activity: Targeting the Machinery of Cell Proliferation

The diaminopyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents, particularly as kinase inhibitors.[2][3] Derivatives of 5,6-diaminopyrimidin-4(1H)-one are being explored for their potential to inhibit various kinases involved in cancer cell signaling pathways.

Mechanism of Action: Kinase Inhibition

Many aminopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[3] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The 2,4-diaminopyrimidine scaffold, in particular, is known to form key hydrogen bond interactions with the hinge region of the kinase domain.[2]

Caption: Mechanism of kinase inhibition by diaminopyrimidine derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency and selectivity of diaminopyrimidine derivatives can be significantly influenced by the nature of the substituents at various positions of the pyrimidine ring. For instance, substitutions on the amino groups at the 5- and 6-positions can modulate the binding affinity and selectivity for different kinases. Aromatic or heteroaromatic substitutions often enhance potency through additional interactions within the kinase active site.[4]

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[3][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[5]

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

| Derivative | Substitution Pattern | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |

| Compound A | R1 = H, R2 = Phenyl | 15.2 | 21.5 | 18.9 |

| Compound B | R1 = Methyl, R2 = Phenyl | 8.7 | 12.3 | 9.8 |

| Compound C | R1 = H, R2 = 4-Chlorophenyl | 5.4 | 7.8 | 6.1 |

| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 |

Note: The data in this table is illustrative and intended to demonstrate the format for presenting results. Actual values would be obtained from experimental studies.

Section 3: Antiviral Activity: A Broad-Spectrum Potential

Pyrimidine derivatives have a long history as antiviral agents, with many approved drugs based on this scaffold.[1][6] The structural similarity to nucleobases allows them to interfere with viral replication processes. 5,6-Diaminopyrimidine derivatives have shown promise against a range of viruses, including influenza virus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[1][6]

Mechanism of Action: Inhibition of Viral Enzymes

The antiviral mechanism of many pyrimidine derivatives involves the inhibition of key viral enzymes, such as viral DNA polymerase, reverse transcriptase, or proteases. By mimicking natural nucleosides, these compounds can be incorporated into the growing viral DNA or RNA chain, leading to chain termination. Others may bind to the active site of viral enzymes, blocking their function.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.[7][8]

Objective: To determine the concentration of a this compound derivative that inhibits viral plaque formation by 50% (EC50).

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells for HSV)

-

Virus stock of known titer

-

Culture medium

-

Test compound

-

Overlay medium (e.g., containing carboxymethyl cellulose or agarose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with the virus at a concentration that produces a countable number of plaques.

-

Compound Treatment: After the adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Remove the overlay, fix the cells, and stain with a suitable dye (e.g., crystal violet) to visualize the plaques.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Section 4: Antibacterial Activity: Targeting Dihydrofolate Reductase (DHFR)

Diaminopyrimidines, such as trimethoprim, are well-known antibacterial agents that act by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the bacterial folate synthesis pathway.[9][10] This pathway is crucial for the synthesis of nucleic acids and some amino acids.

Mechanism of Action: Selective DHFR Inhibition

5,6-Diaminopyrimidine derivatives are expected to exhibit antibacterial activity through a similar mechanism. They act as competitive inhibitors of bacterial DHFR, binding to the active site with much higher affinity than to the mammalian enzyme, which accounts for their selective toxicity.[9]

Caption: Inhibition of the bacterial folate synthesis pathway by diaminopyrimidine derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]

Objective: To determine the MIC of this compound derivatives against various bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.[11]

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

| Derivative | Substitution Pattern | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Compound A | R1 = H, R2 = Phenyl | 32 | 64 |

| Compound B | R1 = Methyl, R2 = Phenyl | 16 | 32 |

| Compound C | R1 = H, R2 = 4-Chlorophenyl | 8 | 16 |

| Trimethoprim | (Positive Control) | 2 | 4 |

Note: The data in this table is illustrative and intended to demonstrate the format for presenting results. Actual values would be obtained from experimental studies.

Section 5: Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial effects. The key to unlocking the full potential of this chemical class lies in a systematic exploration of its structure-activity relationships. Future research should focus on:

-

Rational Design and Synthesis: Employing computational modeling and structure-based design to create novel derivatives with enhanced potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

-

In Vivo Efficacy and Safety Profiling: Advancing the most promising candidates to preclinical in vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the inherent chemical tractability and biological relevance of the this compound core, the scientific community can continue to develop innovative therapies for a range of human diseases.

References

- BenchChem. (2025).

- Patsnap Synapse. (2024).

- BenchChem. (2025). Initial Screening of Furo[3,4-d]pyrimidine Libraries for Anticancer Activity: A Technical Guide.

- Patsnap Synapse. (2024).

- Olsen, C. E., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Pharmaceuticals.

- BenchChem. (2025). Application Notes and Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.

- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry.

- Then, R. L. (1993). History and future of antimicrobial diaminopyrimidines. Journal of Chemotherapy.

- Al-Badr, A. A. (2012). Antiviral activity evaluation of some pyrimidine derivatives using plaque reduction assay. Journal of Chemical and Pharmaceutical Research.

- BenchChem. (2025).

- PDB-101. (n.d.). Global Health: Antimicrobial Resistance: Diaminopyrimidine.

- El-Sayed, M. A., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules.

- BenchChem. (2025).

- El-Subbagh, H. I., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry.

- BenchChem. (2025).

- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.

- Nawrocka, W., et al. (2012).

- ResearchGate. (n.d.). In vitro anticancer screening of synthesized compounds.

- Song, X., et al. (2012). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Kumar, R., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry.

- Sharma, P., & Kumar, V. (2024). A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Revista Electronica de Veterinaria.

- De Luca, L., et al. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. European Journal of Medicinal Chemistry.

- IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing.

- BenchChem. (2025). Technical Support Center: Enhancing the Antiviral Activity of Pyrimidine-Based Inhibitors.

- Abou-Karam, M., & Shier, W. T. (1990). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants.

- Kumar, R., et al. (2016). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Drug Discovery Technologies.

- Drewry, D. H., et al. (2021).

- Faris, M. A., et al. (2023). QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. Journal of Biomolecular Structure & Dynamics.

- Kolosov, M. A., et al. (2024). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Current Organic Synthesis.

- De Clercq, E. (2002). Antiviral Agents. British Medical Bulletin.

- Wang, L., et al. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. The Journal of Cell Biology.

- Dastidar, S. G., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules.

- de la Fuente, C., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules.

-

Singh, H., et al. (2025). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[10][12]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. Bioorganic Chemistry.

- Kumar, D., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules.

- Coluccia, A., et al. (2022). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. European Journal of Medicinal Chemistry.

- El-Gohary, N. S., & Shaaban, M. I. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.

- Li, Y., et al. (2023).

Sources

- 1. A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]

- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. ibtbioservices.com [ibtbioservices.com]

- 9. What is the mechanism of Brodimoprim? [synapse.patsnap.com]

- 10. What is the mechanism of Tetroxoprim? [synapse.patsnap.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. In vitro activity of the novel diaminopyrimidine, iclaprim, in combination with folate inhibitors and other antimicrobials with different mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 5,6-Diamino-2-methylpyrimidin-4(1H)-one: Elucidating Molecular Structure for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5,6-Diamino-2-methylpyrimidin-4(1H)-one

This compound, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of nucleobases and various biologically active molecules, making its derivatives valuable targets for pharmaceutical research. Accurate and comprehensive spectroscopic characterization is the bedrock of this research, ensuring the identity, purity, and structural integrity of the compound for subsequent studies. This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights into the experimental choices and interpretation of the spectral data.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₄O | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

The presence of amino groups, a methyl group, and a pyrimidinone core dictates the unique spectroscopic signature of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule like this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.0 - 2.5 | Singlet | 3H | -CH₃ | The methyl protons are expected to be a singlet due to the absence of adjacent protons. The chemical shift is typical for a methyl group attached to an sp² carbon in a heterocyclic ring. |

| ~ 4.5 - 6.0 | Broad Singlet | 4H | -NH₂ (at C5 and C6) | The protons of the two amino groups are expected to appear as a broad singlet. The exact chemical shift can vary depending on the solvent and concentration due to hydrogen bonding and exchange with solvent protons. |

| ~ 10.0 - 12.0 | Broad Singlet | 1H | -NH (in the ring) | The proton on the nitrogen in the pyrimidinone ring is expected to be significantly deshielded and will likely appear as a broad singlet at a downfield chemical shift. |

Experimental Protocol for ¹H NMR:

A standard ¹H NMR spectrum would be acquired on a 300-500 MHz spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the polar compound and has exchangeable protons that can be distinguished from the analyte's protons.

-

Instrument Setup:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds between scans to allow for full relaxation of the protons.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Causality in Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial for dissolving the polar analyte and for observing the exchangeable N-H protons. A higher field spectrometer (e.g., 500 MHz) would provide better resolution of the signals.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 15 - 25 | -CH₃ | The methyl carbon is expected in the aliphatic region. |

| ~ 100 - 110 | C5 | The carbon atom bearing an amino group is expected in this region. |

| ~ 140 - 150 | C6 | The carbon atom bearing an amino group and adjacent to a carbonyl group will be deshielded. |

| ~ 155 - 165 | C2 | The carbon atom flanked by two nitrogen atoms will be significantly deshielded. |

| ~ 160 - 170 | C4 (C=O) | The carbonyl carbon is expected at the most downfield position. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-d₆) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup:

-

Pulse Program: A standard proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

Number of Scans: Several hundred to thousands of scans are often necessary.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be needed for quaternary carbons.

-

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Causality in Experimental Choices: Proton decoupling is essential to produce a spectrum with single lines for each carbon, which simplifies interpretation. The higher sample concentration and larger number of scans are necessary to overcome the low sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorptions for its amine, amide, and methyl groups.

Expected IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Strong, Broad | N-H stretching (amino and amide groups) |

| 2950 - 2850 | Medium | C-H stretching (methyl group) |

| ~1650 | Strong | C=O stretching (amide carbonyl) |

| ~1600 | Medium | N-H bending (amino groups) |

| ~1550 | Medium | C=C and C=N stretching (pyrimidine ring) |

Experimental Protocol for FTIR (KBr Pellet Method):

The KBr pellet method is a common technique for obtaining IR spectra of solid samples.

-

Sample Preparation:

-

Grind 1-2 mg of this compound with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture should be ground to a fine, homogeneous powder to minimize scattering of the IR beam.

-

-

Pellet Formation:

-

Transfer the powder to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer is recorded first and automatically subtracted from the sample spectrum.

-

Causality in Experimental Choices: The KBr matrix is transparent to infrared radiation in the mid-IR region, making it an ideal medium for solid-state analysis. Proper grinding and pressing are critical to obtain a high-quality spectrum with minimal scattering and sharp absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): An intense peak at m/z = 140, corresponding to the molecular weight of the compound.

-

Major Fragment Ions: Fragmentation is expected to occur through the loss of small, stable molecules or radicals. Possible fragmentation pathways include:

-

Loss of a methyl radical (-CH₃) leading to a peak at m/z = 125.

-

Loss of carbon monoxide (-CO) from the pyrimidinone ring, leading to a peak at m/z = 112.

-

Cleavage of the pyrimidine ring can lead to a variety of smaller fragment ions.

-

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: A small amount of the solid sample is introduced into the ion source of the mass spectrometer, typically using a direct insertion probe. The sample is then vaporized by heating.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Causality in Experimental Choices: Electron ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. This fragmentation pattern can be highly characteristic of the compound's structure, acting as a molecular fingerprint. The direct insertion probe is suitable for solid samples that are thermally stable enough to be vaporized without decomposition.

Workflow and Data Integration

The comprehensive characterization of this compound relies on the integration of data from all three spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous structural elucidation of this compound. By carefully choosing experimental parameters and integrating the data from each technique, researchers can confidently confirm the identity and purity of this important heterocyclic compound, paving the way for its application in drug discovery and development. This guide serves as a foundational resource for scientists, providing not only the expected spectral data but also the rationale behind the analytical methodologies, thereby upholding the principles of scientific integrity and expertise.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link][2]

-

ResearchGate. 4,6-Diamino-5-[4-(dimethylamino)benzylidene]pyrimidin-2(5H)-one. [Link][3]

-

MDPI. Highlights from the Special Issue Titled “Recent Advances in Organic Chemistry: Molecules Synthesis and Reactions”. [Link][4]

-

Indo American Journal of Pharmaceutical Research. ''DESIGN, SYNTHESIS AND CHARACTERIZATION OF SOME NEW 2-AMINO PYRIMIDINE DERIVATIVES''. [Link][5]

-

MDPI. Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. [Link][6]

-

MDPI. 4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one. [Link][7]

-

ResearchGate. (PDF) SYNTHESIS & CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-5-ETHOXY CARBONYL-6-METHYL- 3,4-DIHYDROPYRIMIDIN-2(1H)-ONE DERIVATIVES. [Link][8]

-

MDPI. Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors. [Link][10]

-

NIH. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link][11]

-

ResearchGate. (PDF) 4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one. [Link][13]

-

Scirp.org. Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. [Link][14]

-

ResearchGate. Figure S1. 1 H NMR spectrum of 2,6-diamino-4-chloro-pyrimidine N-oxide. [Link][15]

-

ResearchGate. Synthesis, characterization and spectroscopic properties of some new azo dyes derived from 6-aminopyrimidine-2, 4 (1H, 3H) - Dione. [Link][16]

-

PubChem. 2,6-diamino-5-nitroso-1H-pyrimidin-4-one. [Link][17]

-

SpectraBase. 2-Amino-4-hydroxy-6-methylpyrimidine. [Link][18]

Sources

- 1. This compound | C5H8N4O | CID 135406810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. iajpr.com [iajpr.com]

- 6. lmaleidykla.lt [lmaleidykla.lt]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scienceopen.com [scienceopen.com]

- 10. mdpi.com [mdpi.com]

- 11. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides [scirp.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 2,6-diamino-5-nitroso-1H-pyrimidin-4-one | C4H5N5O2 | CID 135408762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. spectrabase.com [spectrabase.com]

A Technical Guide to the Therapeutic Potential of Diamino-pyrimidine Analogs

Introduction: Scaffolds of Opportunity in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can be readily modified to interact with a diverse array of biological targets. The pyrimidine ring, an essential component of DNA and RNA, is one such scaffold.[1] Its synthetic tractability and inherent biological relevance have made it a cornerstone of drug design, leading to therapeutics across oncology, infectious diseases, and neurology.[1][2]

This guide delves into the therapeutic applications of a specific, highly functionalized subclass: diamino-methyl-pyrimidine compounds . While the direct exploration of their corresponding pyrimidinone cousins (containing an additional keto group) is less documented in current literature, the foundational principles, biological targets, and synthetic strategies discussed herein for the diamino-pyrimidine core are fundamentally transferable. The addition of a keto group represents a logical next step in scaffold modification, potentially modulating solubility, metabolic stability, and hydrogen bonding capabilities.

We will explore the causality behind the selection of this scaffold, detail its proven applications in critical disease areas, and provide robust, field-tested protocols to empower researchers in their own discovery efforts. This document is structured not as a rigid review, but as a narrative of scientific potential, designed for drug development professionals seeking to leverage this versatile chemical class.

Section 1: The 2,4-Diamino-pyrimidine Core: A Blueprint for Bioactivity

The prevalence of the 2,4-diamino-pyrimidine motif is not coincidental. Its arrangement of nitrogen atoms and amino substituents creates a hydrogen bonding pattern that can mimic the purine bases of nucleic acids, allowing these compounds to effectively compete for the active sites of numerous enzymes, particularly kinases and reductases.[3][4] This bioisosteric relationship is the key to its broad-spectrum activity.

Foundational Synthesis: Building the Core

The construction of the 2,4-diamino-pyrimidine scaffold is a well-established process in medicinal chemistry, often starting from commercially available dichloropyrimidines. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for a stepwise and controlled introduction of various amine functionalities, which is crucial for building molecular diversity and fine-tuning the structure-activity relationship (SAR).

A common and rational approach involves a sequential nucleophilic aromatic substitution (SNAr). The C4 position is generally more reactive, allowing for the initial introduction of a primary or secondary amine. Subsequently, a different amine can be introduced at the C2 position, often requiring more forcing conditions like higher temperatures or the use of a base. This stepwise approach is fundamental to creating libraries of analogs for screening.[5]

Caption: General synthetic workflow for 2,4-diaminopyrimidine derivatives.

Section 2: Therapeutic Frontiers and Mechanistic Insights

The versatility of the diamino-pyrimidine scaffold is best illustrated by its successful application across multiple, distinct therapeutic areas.

Anticancer Activity: Precision Targeting of Cellular Proliferation

A primary application for this scaffold is in oncology, where it has been expertly fashioned into potent inhibitors of key signaling proteins that drive cancer progression.

Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Diamino-pyrimidine derivatives have been designed to target these enzymes with high specificity.

-

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in numerous tumors and plays a critical role in cell survival, proliferation, and migration.[3] Novel diaminopyrimidine derivatives have been developed as FAK inhibitors, demonstrating potent anticancer activity in cell lines with high FAK expression.[3] For instance, compound A12 from one such study showed IC50 values of 130 nM and 94 nM against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines, respectively.[3]

-

Phosphoinositide 3-kinases (PI3K): The PI3K pathway is one of the most frequently activated signaling pathways in human cancer. Patents describe substituted diamino-pyrimidine derivatives as potent PI3K inhibitors for the treatment of PI3K-associated diseases.[6]

Caption: Inhibition of the FAK signaling pathway by diaminopyrimidine compounds.

Antifolate Activity: Another well-established anticancer mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and amino acids. By blocking DHFR, antifolates starve rapidly dividing cancer cells of the building blocks needed for proliferation. Several 2,4-diaminopyrimidine derivatives have been synthesized as potent, lipid-soluble inhibitors of mammalian DHFR, with significant activity against carcinosarcomas.[7][8]

Quantitative Data Summary: Anticancer Diamino-pyrimidine Derivatives

| Compound ID | Target | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|---|

| A12 | FAK | A549 (Lung) | 130 | [3] |

| A12 | FAK | MDA-MB-231 (Breast) | 94 | [3] |

| 9k | Not Specified | A549 (Lung) | 2140 | [9] |

| 9k | Not Specified | HCT-116 (Colon) | 3590 | [9] |

| 13f | Not Specified | PC-3 (Prostate) | 4270 |[9] |

Anti-Infective Applications: A Broad-Spectrum Arsenal

The ability of diamino-pyrimidines to target enzymes essential for pathogen survival makes them a powerful tool against a range of infectious diseases.

-

Antiparasitic (Chagas' Disease): Chagas' disease, caused by the parasite Trypanosoma cruzi, is a major health issue with limited effective treatments.[5][10] A high-throughput phenotypic screen against the intracellular form of the parasite identified a series of 2,4-diamino-6-methylpyrimidines as potent and cytocidal agents.[5][10] Crucially, these compounds were found to act via a mechanism independent of the common antifungal target TcCYP51, highlighting their potential to overcome existing resistance mechanisms.[5][10] The development pipeline for these compounds provides a model for anti-infective drug discovery.[5]

-

Antibacterial: The classic example of a diaminopyrimidine antibacterial is Trimethoprim. It selectively inhibits bacterial dihydrofolate reductase over its mammalian counterpart, a textbook case of selective toxicity.[11] This principle has been extended to develop new derivatives active against various bacterial strains, including S. aureus.[11]

-

Antiviral: The pyrimidine scaffold is a frequent component in antiviral drug design.[12] Specific 2,4-diamino-pyrimidine derivatives have demonstrated pronounced antiretroviral activity, with potency comparable to reference drugs like adefovir and tenofovir.[2]

Caption: A self-validating screening cascade for identifying novel anti-parasitic agents.

Neuroprotection and CNS Disorders

While less explored than oncology, the pyrimidine scaffold is gaining traction in the development of treatments for neurodegenerative diseases like Alzheimer's.[13] The ability of these compounds to cross the blood-brain barrier and interact with CNS targets is a key area of investigation.[14] Although direct evidence for diamino-methylpyrimidinone compounds is sparse, the neuroprotective potential of related aminopyridines, which can modulate ion channels to enhance neural conduction, suggests a plausible therapeutic avenue for exploration.[14]

Section 3: Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this area, the following detailed protocols are provided. These methodologies represent self-validating systems for assessing the synthesis and biological activity of novel diamino-pyrimidine derivatives.

Protocol 1: General Synthesis of a 4-Anilino-2-amino-6-methylpyrimidine Derivative

(Causality: This two-step SNAr protocol, adapted from literature, is chosen for its reliability and control, allowing for the creation of diverse analogs by varying the aniline and amine nucleophiles.)[5]

-

Step A: Synthesis of Intermediate 3 (2-chloro-N-substituted-6-methylpyrimidin-4-amine)

-

Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) in isopropanol.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

-

Add the desired substituted aniline (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at 60 °C for 16 hours.

-

Monitor reaction completion by TLC or LC-MS.

-